molecular formula C12H18N8S2 B4676121 2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) CAS No. 92629-37-3

2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine)

Cat. No.: B4676121
CAS No.: 92629-37-3
M. Wt: 338.5 g/mol
InChI Key: PIMXWBXDJGYCAJ-UHFFFAOYSA-N
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Description

2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) is a pyrimidine-based compound featuring two 4,6-diaminopyrimidine moieties linked via a 1,4-butanediylbis(thio) group. The sulfur atoms in the thioether bridge enhance electron delocalization, while the amino groups on the pyrimidine rings contribute to hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name

2-[4-(4,6-diaminopyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N8S2/c13-7-5-8(14)18-11(17-7)21-3-1-2-4-22-12-19-9(15)6-10(16)20-12/h5-6H,1-4H2,(H4,13,14,17,18)(H4,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXWBXDJGYCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)SCCCCSC2=NC(=CC(=N2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919044
Record name 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92629-37-3
Record name 4,6-Pyrimidinediamine, 2,2'-(1,4-butanediylbis(thio))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092629373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 4,6-diaminopyrimidine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the pyrimidine displace the bromine atoms on the butane, forming the thioether linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings or the thioether linkages.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Acylated or alkylated pyrimidine derivatives.

Scientific Research Applications

2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrimidine Derivatives with Varied Substituents

4,4'-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine
  • Structure: Contains morpholine substituents instead of amino groups on the pyrimidine rings.
  • Key Differences: Morpholine introduces rigidity and reduced nucleophilicity compared to the amino groups in the target compound. This impacts solubility and biological interactions, as morpholine is less prone to hydrogen bonding .
  • Applications : Likely used in polymer chemistry due to its steric bulk.
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
  • Structure: Difluoromethoxy and methylthio substituents replace amino groups.
  • Key Differences : The electron-withdrawing difluoromethoxy group reduces basicity and alters electronic properties, making this compound more lipophilic. The methylthio group enhances sulfur-mediated reactivity .
  • Applications: Potential use in agrochemicals due to increased stability under oxidative conditions.

Compounds with Modified Linker Groups

1,4-Bis(2-chloroethylthio)butane (CAS 142868-93-7)
  • Structure : Shares the 1,4-butanediylbis(thio) backbone but lacks pyrimidine rings, featuring chloroethyl groups instead.
  • Key Differences : The absence of pyrimidine rings eliminates nitrogen-based interactions. Chloroethyl groups confer alkylating properties, making this compound highly reactive and toxic .
  • Applications : Investigated as a chemical warfare agent precursor.
4,4'-[1,4-Butanediylbis(oxy)]diphenol
  • Structure : Ether (O) linker replaces thioether (S).
  • Key Differences: Ether linkages are less polarizable and more oxidation-resistant than thioethers. The phenolic hydroxyl groups enable strong hydrogen bonding, contrasting with the amino groups in the target compound .
  • Applications : Used in polymer crosslinking and epoxy resins.

Complex Pyrimidine-Bipyridine Hybrids

Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl] (CAS 210295-83-3)
  • Structure : Integrates bipyridine and pyrimidine units with propylthio linkers.
  • Key Differences : The bipyridine moiety introduces π-conjugation and metal-chelating capabilities, absent in the target compound. The propylthio groups offer flexibility but reduce symmetry .
  • Applications: Potential use in photovoltaics or catalysis due to extended conjugation.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents/Linkers Notable Properties
2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) Not provided C₁₂H₁₈N₈S₂ 4,6-diaminopyrimidine, thioether High hydrogen bonding capacity
4,4'-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine Not provided C₂₀H₂₈N₄O₂S₂ Morpholine, thioether Rigid, low nucleophilicity
1,4-Bis(2-chloroethylthio)butane 142868-93-7 C₈H₁₆Cl₂S₂ Chloroethyl, thioether Alkylating agent, toxic
4,4'-[1,4-Butanediylbis(oxy)]diphenol 101848-49-1 C₁₆H₁₈O₄ Phenolic hydroxyl, ether Oxidation-resistant, H-bonding
Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl] 210295-83-3 C₃₀H₂₈N₆S₂ Bipyridine, propylthio π-Conjugated, chelating

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine)
Reactant of Route 2
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